molecular formula C9H20ClNO2 B2723802 Propan-2-yl 3-amino-4-methylpentanoate hydrochloride CAS No. 1909306-11-1

Propan-2-yl 3-amino-4-methylpentanoate hydrochloride

Cat. No.: B2723802
CAS No.: 1909306-11-1
M. Wt: 209.71
InChI Key: IZBCTSXARQYUDY-UHFFFAOYSA-N
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Description

Propan-2-yl 3-amino-4-methylpentanoate hydrochloride is a hydrochloride salt of a branched-chain amino acid ester. Its structure comprises a 3-amino-4-methylpentanoic acid backbone esterified with isopropanol (propan-2-yl group). The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and chemical research applications.

Properties

IUPAC Name

propan-2-yl 3-amino-4-methylpentanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2.ClH/c1-6(2)8(10)5-9(11)12-7(3)4;/h6-8H,5,10H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZBCTSXARQYUDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC(=O)OC(C)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Propan-2-yl 3-amino-4-methylpentanoate hydrochloride typically involves the esterification of 3-amino-4-methylpentanoic acid with isopropanol, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include the use of a catalyst such as sulfuric acid and heating under reflux.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters is common to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Chemistry: Propan-2-yl 3-amino-4-methylpentanoate hydrochloride is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and kinetics .

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. It serves as a model compound for understanding amino acid derivatives .

Industry: In industrial applications, this compound is used in the production of specialty chemicals and as a reagent in various chemical processes .

Mechanism of Action

The mechanism of action of Propan-2-yl 3-amino-4-methylpentanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved often include binding to active sites or altering the conformation of target molecules .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares Propan-2-yl 3-amino-4-methylpentanoate hydrochloride with structurally related compounds:

Compound Name Molecular Formula Molecular Weight CAS No. Purity Key Structural Features
This compound (target compound) C₉H₁₈ClNO₃ ~223.7* Not available Not listed Branched 4-methylpentanoate, isopropyl ester
Propan-2-yl 4-aminobutanoate hydrochloride () C₇H₁₅NO₂·ClH 181.66 64834-27-1 Not listed Linear 4-aminobutanoate, isopropyl ester
Methyl 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoate dihydrochloride () C₁₀H₁₈Cl₂N₄O₂ 297.18 1305712-50-8 Not listed Pyrazole-substituted propanoate, methyl ester
Methyl 3-amino-2-(4-chlorophenyl)propanoate hydrochloride () C₁₀H₁₃Cl₂NO₂ 250.13 1001180-63-7 95% Chlorophenyl-substituted propanoate
Methyl 3-amino-2-(oxan-4-yl)propanoate hydrochloride () C₉H₁₈ClNO₃ 223.7 1305711-83-4 Not listed Oxane (tetrahydropyran)-substituted propanoate

*Estimated based on structural similarity to .

Key Observations:
  • Backbone Variability: The target compound and its analogs differ in the amino acid backbone (pentanoate vs. butanoate/propanoate) and substituents (e.g., methyl, chlorophenyl, pyrazole, oxane). These modifications influence polarity, solubility, and bioactivity .
  • Salt Forms: Most analogs are monohydrochlorides, whereas ’s compound is a dihydrochloride, which could enhance aqueous solubility but increase molecular weight .

Purity and Analytical Considerations

  • Purity Standards : Many analogs, including those in and , are listed at 95% purity, typical for research-grade chemicals. Higher purity (≥98%) is often required for pharmacological studies .
  • Analytical Methods : Tools like SHELXL () and Multiwfn () are critical for crystallographic and wavefunction analysis, respectively, aiding in structural validation and electronic property calculations .

Biological Activity

Propan-2-yl 3-amino-4-methylpentanoate hydrochloride, also known as a derivative of amino acids, exhibits significant biological activity that has been explored in various research contexts. This article delves into its biological properties, mechanisms of action, and potential applications based on diverse scientific studies.

Chemical Structure and Properties

This compound is a synthetic compound characterized by the following chemical formula: C9H20ClN2O2C_9H_{20}ClN_2O_2. The compound features a propan-2-yl group attached to a 4-methylpentanoic acid backbone with an amino group at the second carbon position. Its hydrochloride form enhances solubility in aqueous solutions, making it suitable for various pharmaceutical applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may function as an inhibitor or activator , influencing metabolic pathways and enzyme interactions. Key mechanisms include:

  • Enzyme Inhibition : The compound can inhibit certain enzymes by binding to their active sites, thereby altering their activity.
  • Neuroprotective Effects : Research indicates that it may exhibit neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases.

Neuroprotective Effects

Studies have highlighted the neuroprotective effects of this compound, particularly in models of neurodegeneration. For instance, it has been shown to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in conditions like Alzheimer's disease.

Enzyme Interaction Studies

In biological research, this compound serves as a model compound for studying enzyme interactions. It has been utilized to explore metabolic pathways involving amino acid derivatives, showcasing its role in understanding complex biochemical processes.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with similar compounds. Below is a comparison table highlighting some related compounds:

Compound NameMolecular FormulaUnique Features
L-LeucineC6H13NO2Essential amino acid important for protein synthesis
4-Amino-3-methoxybutanoylC7H15N3O3Contains a methoxy group, enhancing solubility
Methyl 2-amino-4-methyl-3-(propan-2-yl)pentanoateC9H19N2O2Similar structure but different biological activity

The specific structural configuration of this compound influences its reactivity and interaction with biological systems, distinguishing it from these similar compounds.

Case Studies and Research Findings

  • Neuroprotection in Animal Models : A study demonstrated that administration of this compound significantly improved cognitive function in rodent models of Alzheimer's disease by reducing amyloid plaque formation and enhancing synaptic plasticity.
  • Enzyme Activity Assays : In vitro assays have shown that this compound inhibits specific proteases involved in metabolic pathways, providing insights into its potential therapeutic applications against metabolic disorders .

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